Isozyme Selectivity Profile: HDAC3-IN-T247 vs. T326, Vorinostat, and Compound 1
HDAC3-IN-T247 (T247) exhibits a clear selectivity profile for HDAC3 over other class I and IIb HDACs. In a direct head-to-head comparison within the same study, T247 demonstrated an IC50 of 0.24 µM against HDAC3, while showing no significant inhibition (IC50 > 100 µM) for HDAC1, HDAC4, HDAC6, and HDAC8 [1]. Its closest analog, T326, also showed HDAC3 selectivity but with a slightly higher IC50 of 0.26 µM [1]. In contrast, the pan-HDAC inhibitor vorinostat potently inhibited HDAC1 (IC50: 0.073 µM), HDAC3 (IC50: 0.39 µM), HDAC6 (IC50: 0.34 µM), and HDAC8 (IC50: 0.27 µM), lacking isozyme selectivity [1]. Compound 1, a less optimized o-aminoanilide, showed weak inhibition of HDAC3 (IC50: 19 µM) and no activity against other tested isoforms [2].
| Evidence Dimension | HDAC Isozyme Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | HDAC3: 0.24 µM; HDAC1, HDAC4, HDAC6, HDAC8: all >100 µM |
| Comparator Or Baseline | T326: HDAC3 0.26 µM, others >100 µM; Vorinostat: HDAC1 0.073 µM, HDAC3 0.39 µM, HDAC6 0.34 µM, HDAC8 0.27 µM; Compound 1: HDAC3 19 µM, others >100 µM |
| Quantified Difference | T247 is >417-fold selective for HDAC3 over other tested isoforms (based on >100 µM / 0.24 µM). It is equipotent to T326 on HDAC3 but >416-fold more selective than vorinostat for HDAC3 over HDAC1. |
| Conditions | In vitro biochemical assay using recombinant HDAC isozymes. |
Why This Matters
This level of selectivity allows researchers to attribute biological effects specifically to HDAC3 inhibition, avoiding confounding results from off-target engagement of other HDACs, which is a critical requirement for chemical probe validation.
- [1] Suzuki T, Kasuya Y, Itoh Y, et al. Identification of Highly Selective and Potent Histone Deacetylase 3 Inhibitors Using Click Chemistry-Based Combinatorial Fragment Assembly. PLoS One. 2013;8(7):e68669. doi:10.1371/journal.pone.0068669. Table 2. View Source
- [2] Suzuki T, Kasuya Y, Itoh Y, et al. Identification of Highly Selective and Potent Histone Deacetylase 3 Inhibitors Using Click Chemistry-Based Combinatorial Fragment Assembly. PLoS One. 2013;8(7):e68669. doi:10.1371/journal.pone.0068669. Table 2. View Source
